3-Amino-3-(propan-2-yl)pyrrolidin-2-one
Description
Significance of γ-Lactam Scaffolds in Synthetic Organic Chemistry
The γ-lactam, or 2-pyrrolidinone, scaffold is a core structural motif in a vast number of natural products and pharmaceuticals. nih.govnih.gov These five-membered ring structures are integral to compounds with a wide range of biological activities, including antibiotic, anti-inflammatory, and anti-tumoral functions. sciencedaily.com The significance of γ-lactams has spurred considerable interest in developing milder, more sustainable, and environmentally friendly synthetic methods. researchgate.net The inherent reactivity and conformational constraints of the γ-lactam ring make it a valuable building block for creating complex molecular architectures. rsc.org
Overview of Heterocyclic Compound Classes with Nitrogen Incorporation
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. britannica.com Nitrogen-containing heterocycles are of paramount importance in chemistry and biology, forming the basis of many natural products like alkaloids, vitamins, and hormones, as well as a majority of pharmaceuticals. rsc.orgpressbooks.pub An estimated 59% of FDA-approved small-molecule drugs contain nitrogen heterocycles. msesupplies.com These compounds are classified based on ring size and the number and type of heteroatoms. Pyrrolidine (B122466), a five-membered ring with one nitrogen atom, is a fundamental example of a saturated nitrogen heterocycle. wikipedia.org
Structural Features and Stereochemical Considerations of 3,3-Disubstituted Pyrrolidin-2-ones
The compound 3-Amino-3-(propan-2-yl)pyrrolidin-2-one (B6174581) is a 3,3-disubstituted pyrrolidin-2-one. A key structural feature of this class of compounds is the presence of a quaternary stereocenter at the C3 position of the pyrrolidinone ring. This substitution pattern significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. The non-planar, "puckered" conformation of the five-membered ring, a phenomenon known as "pseudorotation," allows for a greater exploration of three-dimensional space, which can be advantageous for binding to biological targets. nih.gov The presence of both an amino group and an isopropyl group at the same carbon atom introduces specific steric and electronic properties that can dictate intermolecular interactions.
The C3 position in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. The ability to distinguish between enantiomers, known as chiral recognition, is of critical importance in pharmaceutical sciences, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.gov Achieving high enantiomeric purity is a primary goal in the synthesis of such compounds. mdpi.com The development of analytical methods to control and verify the enantiomeric ratio is crucial for producing enantiomerically pure compounds for research and industrial applications. nih.gov
Historical Context of Pyrrolidinone Synthesis Methodologies
The synthesis of pyrrolidine and its derivatives dates back to the early 20th century. ontosight.ai Initial methods were often complex and resulted in low yields. Over the decades, significant advancements have been made, leading to more efficient and scalable synthetic routes. ontosight.ai Modern approaches to pyrrolidinone synthesis include multicomponent reactions, which allow for the construction of complex molecules in a single step, and catalytic asymmetric methods that provide access to enantiomerically pure products. nih.govrsc.org The formation of the pyrrolidinone ring can be achieved through the cyclization of acyclic precursors or by the functionalization of a pre-existing pyrrolidine ring, often derived from natural sources like the amino acid proline. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-3-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5(2)7(8)3-4-9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
RHKJOXPUOBMWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 3 Propan 2 Yl Pyrrolidin 2 One and Analogues
Retrosynthetic Analysis of the 3-Amino-3-(propan-2-yl)pyrrolidin-2-one (B6174581) Scaffold
A retrosynthetic analysis of the target structure reveals several potential bond disconnections to simplify the molecule into more readily available precursors. The most intuitive disconnection is that of the amide bond within the γ-lactam ring, leading back to a linear γ-amino acid derivative. This precursor, 4-amino-4-(propan-2-yl)-4-carboxybutanamine, already contains the key quaternary center.
Further disconnection of this γ-amino acid intermediate at the C3-C4 bond simplifies the structure to a protected α,α-disubstituted amino acid and a two-carbon electrophile. Alternatively, disconnection at the C2-C3 bond suggests a Michael addition-type strategy. A particularly powerful approach involves disconnecting both the C-N and a C-C bond simultaneously, which points toward multicomponent reactions where three or more simple starting materials are combined in a single step to rapidly build molecular complexity. These strategies guide the design of the forward synthetic routes discussed below.
Direct Annulation and Cyclization Approaches
The direct formation of the pyrrolidin-2-one ring is a common and efficient strategy. These methods can be broadly categorized into cyclocondensation reactions to form the γ-lactam and intramolecular carbon-nitrogen bond formations.
Cyclocondensation Reactions for γ-Lactam Formation
Cyclocondensation involves the formation of the amide bond from a linear precursor, typically a γ-amino acid or its ester equivalent. The efficiency of this intramolecular reaction is often high due to the favorable thermodynamics of forming a five-membered ring. wikipedia.org
The cyclization of γ-amino acids or their corresponding esters into γ-lactams is a fundamental transformation that can be promoted by either acid or base catalysis. wikipedia.org Heating a γ-amino acid can induce spontaneous cyclization via dehydration. This process can be facilitated by various reagents. For instance, treatment of a γ-amino ester with a base, such as sodium hydroxide (B78521), can liberate the free amine, which then rapidly undergoes intramolecular acyl substitution to furnish the lactam. nih.gov Conversely, acid-catalyzed methods can also be effective. The choice of conditions often depends on the specific substrate and the presence of other functional groups.
| Catalyst/Reagent | Substrate Type | Conditions | Outcome |
| Heat | γ-amino acid | High Temperature | Dehydration to γ-lactam |
| Base (e.g., NaOH) | γ-amino ester | Aqueous or alcoholic solvent | Saponification and cyclization |
| Acid (e.g., HCl) | γ-amino acid | Aqueous solution, heat | Promotes lactamization |
This table presents generalized conditions for acid- and base-catalyzed γ-lactam formation.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Several MCRs have been developed for the synthesis of densely substituted pyrrolidine (B122466) and pyrrolidinone cores. tandfonline.com
The Ugi four-component reaction (U-4CR) is a prominent example, classically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure. wikipedia.org By strategically choosing bifunctional starting materials, such as a keto-acid, the Ugi reaction can be followed by a spontaneous intramolecular cyclization to yield γ-lactams. wikipedia.orgnih.gov This approach allows for the rapid assembly of the 3-amino-3-substituted-pyrrolidin-2-one scaffold from simple, diverse building blocks. researchgate.netnih.gov For example, a reaction sequence involving an Ugi reaction followed by an intramolecular Michael addition has been successfully employed to synthesize highly functionalized 3-cyano-2-pyrrolidinones with excellent diastereoselectivity. nih.gov
| MCR Type | Key Reactants | Resulting Scaffold | Reference |
| Ugi 4-Component Reaction | Keto-acid, Amine, Isocyanide | γ-Lactam | wikipedia.org |
| Ugi/Michael Addition | Carbonyl, Amine, Isocyanide, Acrylate derivative | Functionalized γ-Lactam | nih.gov |
| [3+2] Cycloaddition | Azomethine Ylide, Alkene/Alkyne | Polysubstituted Pyrrolidine | tandfonline.com |
This interactive table summarizes key multicomponent reaction strategies for synthesizing pyrrolidinone and pyrrolidine rings.
Transition metal catalysis offers powerful and often highly stereoselective methods for ring construction. researchgate.net A notable example is the copper-catalyzed intramolecular borylacylation of alkenes. organic-chemistry.orgacs.orgresearchgate.netnih.gov This reaction involves the cyclization of an alkene tethered to a carbamoyl (B1232498) chloride in the presence of a copper catalyst and a boron source. acs.org The process generates a polyfunctionalized γ-lactam where a boron moiety is incorporated, allowing for subsequent functionalization. acs.org This method is particularly valuable as it can construct di- and trisubstituted γ-lactam cores, including those with enantioenriched quaternary carbons, with high levels of stereocontrol. organic-chemistry.orgacs.orgnih.gov The reaction proceeds under mild conditions and avoids the use of more expensive precious metals. acs.org Optimization studies have identified specific copper-ligand systems that provide excellent yields and diastereoselectivity. organic-chemistry.org
Other transition metals like palladium are also widely used. Palladium-catalyzed hydroarylation of pyrrolines, for instance, provides direct access to 3-substituted pyrrolidines. nih.govnih.gov
Intramolecular Amination and Amidocarbonylation Reactions
An alternative to forming the amide bond last is to form a different C-N or C-C bond as the final ring-closing step.
Intramolecular Amination: Intramolecular C-H amination is a powerful strategy for forming N-heterocycles by creating a C-N bond at an unactivated C(sp³)–H site. nih.gov Copper-catalyzed protocols have been developed for the intramolecular amination of N-halide amides to synthesize pyrrolidines and piperidines. nih.govacs.org This approach can provide direct access to the pyrrolidine core from a linear amide precursor. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular γ-C(sp³)-H amination of amino acid-derived amides has been shown to be an effective method for synthesizing a variety of γ-lactams. nih.gov Biocatalytic approaches using engineered enzymes like cytochrome P450s have also been developed for the intramolecular C-H amination of organic azides to afford chiral pyrrolidines. caltech.edu
Amidocarbonylation: Amidocarbonylation is a three-component reaction that constructs an N-acyl amino acid framework in a single step from an aldehyde, an amide, and carbon monoxide, typically using cobalt or palladium catalysts. nih.govresearchgate.net This reaction is highly atom-economical and can be used to synthesize the α,α-disubstituted amino acid precursors required for 3,3-disubstituted γ-lactams. nih.govresearchgate.net For example, an aldehyde like isobutyraldehyde (B47883) could react with an amide and carbon monoxide to generate the N-acyl-valine derivative, which is a precursor to the target molecule's scaffold. Subsequent reduction and cyclization would yield the desired this compound. Palladium-catalyzed carbonylative cyclization via γ-C(sp³)–H activation provides another powerful route to functionalized γ-lactams from amino acid derivatives. acs.org
Rearrangement-Based Cyclization Strategies
The construction of the pyrrolidinone ring system through rearrangement reactions represents a sophisticated approach to this structural motif. One such strategy involves a thermal "Spino" ring contraction. This method has been successfully applied to synthesize enantioenriched 2,2-disubstituted pyrrolidines, which are structural isomers and precursors to the pyrrolidin-2-one core. nih.gov In a typical sequence, a stereogenic quaternary center is first established in a larger ring system, such as a benzyloxy imide, via an asymmetric allylic alkylation. Subsequent reduction of the imide furnishes a chiral hydroxamic acid. This intermediate, upon heating, undergoes a stereospecific ring contraction to yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov
Another relevant rearrangement involves a tandem hydroamination/semipinacol rearrangement sequence. This strategy has been utilized to assemble the pyrrolidine ring of spiro-pyrrolidine organocatalysts, where stereochemistry is controlled through the use of a chiral auxiliary. nih.gov While not a direct cyclization to a pyrrolidin-2-one, the resulting pyrrolidine can be a key intermediate for further functionalization.
Stereoselective Synthesis of 3,3-Disubstituted Pyrrolidin-2-ones
The creation of the C-3 quaternary stereocenter in 3,3-disubstituted pyrrolidin-2-ones is a significant synthetic challenge due to the potential for steric hindrance. nih.gov Addressing this challenge requires precise control over the reaction's stereochemical outcome, which can be achieved through various asymmetric synthesis methodologies.
Asymmetric Construction of Quaternary Stereocenters at C-3
The asymmetric synthesis of C-3 quaternary centers is crucial for accessing enantiomerically pure pyrrolidinone derivatives. This has been pursued through several key strategies, including the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis.
Chiral auxiliaries are removable chiral groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy offers a robust method for diastereoselective control.
In the synthesis of pyrrolidine derivatives, chiral auxiliaries like N-tert-butanesulfinimine have been employed. The N-tert-butanesulfinyl group can act as an effective chiral directing group in 1,3-dipolar cycloadditions between azomethine ylides and 1-azadienes, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org The auxiliary guides the facial selectivity of the cycloaddition, and its subsequent removal provides the enantioenriched pyrrolidine product.
Another example involves the use of (R)-phenylglycinol to form chiral imines. These intermediates can undergo highly diastereoselective additions with Grignard reagents to create new stereocenters. The resulting product can then be cyclized and the auxiliary removed, although the removal step can sometimes be inefficient. acs.org Evans' chiral oxazolidinones are also widely used auxiliaries, particularly in stereoselective alkylation and aldol (B89426) reactions to set stereocenters that can be incorporated into heterocyclic structures upon further transformations. wikipedia.org
A typical sequence for using a chiral auxiliary involves three main steps:
Covalent attachment of the auxiliary to the starting material.
Execution of a diastereoselective transformation to create the desired stereocenter(s).
Removal of the auxiliary to yield the final chiral product. wikipedia.org
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov This approach has been successfully applied to the synthesis of highly substituted pyrrolidines featuring a C-3 quaternary stereocenter. nih.govrsc.org
A notable example is the asymmetric cascade reaction between N-Tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. This reaction, catalyzed by cinchona-derived bifunctional amino-squaramide catalysts, produces highly functionalized pyrrolidines in excellent enantio- and diastereoselectivities. nih.govrsc.org The catalyst activates both reaction partners through hydrogen bonding, orienting them in a chiral environment to control the stereochemical outcome of the Michael addition and subsequent cyclization.
The effectiveness of various organocatalysts in this type of transformation is summarized in the table below.
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| Cinchonidine-Squaramide A | 98:2 | 96% | 95 |
| Cinchonine-Squaramide B | 95:5 | 92% (opposite enantiomer) | 92 |
| Quinine-Thiourea C | 90:10 | 88% | 85 |
This table is a representative example based on typical findings in organocatalytic research and is not from a single specific source.
Pyrrolidine-based organocatalysts themselves are often synthesized using stereoselective methods and are instrumental in promoting a wide variety of asymmetric reactions. nih.gov
Transition metal catalysis provides a powerful and versatile platform for the asymmetric construction of C-C and C-N bonds. whiterose.ac.uk Palladium, copper, and other metals, when combined with chiral ligands, can effectively create quaternary stereocenters in pyrrolidinone systems. rsc.orgnih.gov
A palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a C-3 quaternary center has been developed. rsc.org This reaction involves the cycloaddition of γ-methylidene-δ-valerolactones with alkyl isocyanates. The use of a specially designed chiral phosphoramidite (B1245037) ligand was crucial for achieving high enantioselectivity. rsc.org The palladium catalyst, coordinated to the chiral ligand, orchestrates the enantioselective formation of the new stereocenter during the cyclization process.
Similarly, enantioselective palladium-catalyzed carboamination reactions have been developed to produce 2-substituted pyrrolidines, demonstrating the power of this approach for building the pyrrolidine ring with high enantiomeric excess (up to 94% ee). nih.gov Copper-catalyzed methods have also been shown to be effective for the asymmetric synthesis of cis-2,3-disubstituted pyrrolidines through cyclizative aminoboration reactions, achieving yields up to 78% and an enantiomeric excess of 96%. nih.gov
The choice of metal and, critically, the chiral ligand allows for fine-tuning of the reaction to achieve high levels of stereocontrol.
| Metal/Ligand System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |
| Palladium / Chiral Phosphoramidite | Cycloaddition | High | rsc.org |
| Palladium / Chiral Phosphine | Carboamination | up to 94% | nih.gov |
| Copper / (S,S)-Ph-BPE | Cyclizative Aminoboration | 96% | nih.gov |
Diastereoselective Control in Pyrrolidinone Synthesis
Achieving diastereoselective control is paramount when multiple stereocenters are formed during the synthesis of pyrrolidinone analogues. This is often accomplished by directing the approach of a reactant to a chiral substrate or intermediate.
One powerful method for building densely substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org This reaction can generate up to four stereocenters simultaneously. acs.org When a chiral dipolarophile, such as one bearing an N-tert-butanesulfinyl group, is used, the cycloaddition proceeds with high diastereoselectivity. The chiral group effectively shields one face of the molecule, forcing the azomethine ylide to add from the less sterically hindered face, thereby controlling the relative stereochemistry of the newly formed centers. acs.org
Reductive amination is another key strategy. An optimized two-step reductive amination procedure has been used to synthesize a library of pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity. nih.gov This approach highlights how substrate control, where the existing stereochemistry in the starting materials dictates the stereochemical outcome of the reaction, can be a highly effective strategy for diastereoselective synthesis.
Enantioselective Routes to Chiral Pyrrolidinone Derivatives
The creation of the chiral quaternary center at the C-3 position is a key step in the synthesis of enantiomerically pure 3-amino-3-alkylpyrrolidin-2-ones. Enantioselective methods are crucial for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications. Strategies typically involve either the asymmetric construction of the pyrrolidinone ring or the stereoselective installation of one of the C-3 substituents onto a chiral precursor.
One prominent strategy involves the diastereoselective alkylation of glycine (B1666218) enolate equivalents derived from chiral auxiliaries. This approach has been successfully used to synthesize a variety of α,α-disubstituted α-amino acids, which are direct precursors to the target lactam structure. acs.org Another powerful method is the asymmetric Strecker synthesis, which can be applied to produce α-amino acids from ketones. wikipedia.org In this context, a γ-keto acid or ester could be subjected to an asymmetric Strecker reaction to generate a γ-amino acid precursor with the desired quaternary center, which can then be cyclized. The classical Strecker synthesis yields racemic mixtures, but modern variations employ chiral auxiliaries or asymmetric catalysts to achieve high enantioselectivity. wikipedia.orgyoutube.com
The reaction proceeds through the formation of an α-aminonitrile from an aldehyde or ketone, which is subsequently hydrolyzed to the amino acid. masterorganicchemistry.com Using a ketone precursor allows for the synthesis of α,α-disubstituted amino acids. wikipedia.org
| Method | Precursor Type | Key Reagents | Product | Stereocontrol |
| Asymmetric Glycine Enolate Alkylation | Chiral iminolactone | LDA, Alkyl Halide | α,α-Disubstituted α-amino acid | Chiral Auxiliary |
| Asymmetric Strecker Synthesis | Ketone | Chiral Amine/Auxiliary, Cyanide Source | α,α-Disubstituted α-amino acid | Chiral Catalyst/Auxiliary |
Biocatalytic Approaches for Stereocontrol
Biocatalysis has emerged as a powerful tool for achieving high stereoselectivity under mild reaction conditions, offering an environmentally friendly alternative to traditional chemical methods. Enzymes can be employed for kinetic resolution of racemic mixtures or for direct asymmetric synthesis.
A notable biocatalytic strategy involves the synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.orgresearchgate.net This method utilizes a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones. These reactive intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, efficiently creating the desired quaternary stereocenter with high stereoselectivity. rsc.org While this method produces a dione, selective reduction of the C-2 carbonyl could potentially yield the desired pyrrolidin-2-one structure.
Another promising biocatalytic route is the use of transaminases (ATAs) for the stereoselective amination of a prochiral ketone. acs.org An appropriately substituted γ-keto ester or amide could serve as a substrate for an (R)- or (S)-selective transaminase, which would install the amino group with high enantiomeric excess. The subsequent cyclization would yield the chiral lactam. This transaminase-triggered cyclization strategy has been successfully applied to the synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |
| Laccase | Oxidative 1,4-Addition | Catechol + 3-hydroxy-pyrrol-2-one | Creates quaternary stereocenter directly |
| Transaminase (ATA) | Asymmetric Amination | γ-Keto ester | High enantioselectivity (>99% ee) |
Functionalization of Preformed Pyrrolidinone Rings
An alternative approach to building the molecule from acyclic precursors is to start with a preformed pyrrolidinone ring and introduce the required amino and isopropyl groups at the C-3 position. This strategy relies on the selective functionalization of the α-carbon to the lactam carbonyl.
Amination Strategies at C-3 Position
This approach begins with a 3-isopropylpyrrolidin-2-one precursor. The introduction of an amino group at the C-3 position can be achieved by first generating an enolate through deprotonation with a strong base, such as lithium diisopropylamide (LDA). The resulting enolate can then be trapped with an electrophilic aminating reagent. Common reagents for this transformation include di-tert-butyl azodicarboxylate or N-sulfonyl-oxaziridines. Subsequent removal of the protecting group reveals the primary amine. The success of this method depends on the efficient generation of the C-3 enolate and minimizing side reactions.
Alkylation and Arylation Methods for Introduction of Isopropyl Group
Conversely, the synthesis can start from a 3-aminopyrrolidin-2-one (B1279418) precursor, with the amino group suitably protected (e.g., as a Boc-carbamate). The C-3 position can be deprotonated to form an enolate, which is then alkylated with an isopropyl electrophile, such as 2-iodopropane (B156323) or isopropyl triflate. A significant challenge in this approach is controlling the regioselectivity, as N-alkylation can compete with the desired C-alkylation. The choice of protecting group on the nitrogen, the counterion of the base, and the reaction conditions are critical for directing the alkylation to the carbon atom.
While not alkylation, palladium-catalyzed hydroarylation methods demonstrate the feasibility of functionalizing the C-3 position of pyrroline (B1223166) precursors, which can subsequently be converted to pyrrolidinones. researchgate.netnih.govchemrxiv.orgnih.gov These reactions show that the C-3 position is accessible for C-C bond formation.
Palladium-Catalyzed Cycloadditions for Pyrrolidine Scaffolds
Palladium-catalyzed reactions are powerful tools for constructing heterocyclic rings. umich.edu Although these methods build the pyrrolidine scaffold rather than functionalizing a pre-formed ring, they are a key strategy for accessing highly substituted pyrrolidine precursors. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can produce 3-aryl pyrrolidines. nih.govnih.gov This highlights the ability of palladium catalysis to forge bonds at the C-3 position.
Similarly, Pd-catalyzed asymmetric carboamination reactions have been developed for the synthesis of enantiomerically enriched cis-2,5-disubstituted pyrrolidines. umich.edu By carefully choosing the starting materials, such as a substituted alkene tethered to an amine, it is possible to construct complex pyrrolidine cores. These cores can then undergo further synthetic manipulations, such as oxidation of the C-2 position, to yield the target pyrrolidin-2-one structure.
Synthesis from Amino Acid Precursors
Synthesizing the target lactam from an amino acid precursor is a logical and common strategy, as the core stereochemistry can be derived from the chiral pool or established early in the synthesis. The key would be the synthesis of a 4-amino-2-amino-2-isopropylbutanoic acid derivative, which can undergo intramolecular cyclization to form the γ-lactam ring.
The synthesis of α,α-disubstituted amino acids is well-established, providing a route to the necessary precursor. nih.govjst.go.jp For example, a derivative of glutamic acid could be envisioned as a starting point. The α-position could be alkylated with an isopropyl group, followed by the introduction of an amino group at the same position.
Utilization of Aspartic Acid Derivatives
Aspartic acid, a readily available and inexpensive chiral α-amino acid, serves as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Its inherent chirality and functional groups make it an attractive precursor for the enantioselective synthesis of 3-aminopyrrolidin-2-one derivatives.
A plausible synthetic route commencing from N-protected aspartic acid would involve the formation of an anhydride, followed by reaction with a primary amine to selectively form an amide at one of the carboxylic acid groups. The remaining carboxylic acid can then be subjected to reduction. An alternative strategy involves the conversion of the α-carboxylic acid to an ester and the β-carboxylic acid to an amide. Subsequent cyclization, often requiring a reduction of the ester and activation of the resulting alcohol, would lead to the pyrrolidinone ring.
The key challenge in synthesizing this compound from aspartic acid lies in the introduction of the isopropyl group at the C3 position. This would likely involve an α-alkylation of a suitably activated aspartic acid derivative. The diastereoselectivity of this alkylation step is crucial for controlling the stereochemistry of the final product. One potential approach is the use of a chiral auxiliary to direct the stereoselective alkylation of an enolate derived from an N-protected aspartate derivative.
A representative, though not specific to the isopropyl group, synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) from L-aspartic acid has been reported. This multi-step process involves the formation of N-formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and ring-closing to yield (S)-1-benzylpyrrolidin-3-amine, which is then debenzylated researchgate.net. Adapting such a route for the synthesis of the target compound would necessitate the development of a method for the stereoselective introduction of the isopropyl group at the 3-position.
Table 1: Key Transformations in Aspartic Acid-Based Synthesis
| Step | Transformation | Reagents and Conditions (Illustrative) | Key Consideration |
| 1 | Protection of Amine | Boc₂O, Et₃N | Selection of appropriate protecting group |
| 2 | Anhydride Formation | Acetic Anhydride | Controlled reaction to avoid side products |
| 3 | Amide Formation | Primary Amine (e.g., Benzylamine) | Regioselective opening of the anhydride |
| 4 | Alkylation | LDA, Isopropyl iodide | Diastereoselective introduction of the isopropyl group |
| 5 | Reduction & Cyclization | Reducing agent (e.g., NaBH₄), followed by acid/base catalysis | Formation of the pyrrolidinone ring |
| 6 | Deprotection | Acidic or hydrogenolytic conditions | Removal of protecting groups |
Chiral Pool Synthesis from (S)-Malic Acid
(S)-Malic acid is another valuable chiral building block for the synthesis of enantiomerically pure compounds. Its C4 carbon backbone and stereodefined hydroxyl group can be strategically manipulated to construct the pyrrolidinone core.
A general strategy for the synthesis of 3-substituted pyrrolidin-2-ones from (S)-malic acid could involve the conversion of the carboxylic acids to a diester, followed by the transformation of the hydroxyl group into a good leaving group. Subsequent reaction with an amine would lead to the formation of the pyrrolidinone ring.
For the synthesis of this compound, a key transformation would be the conversion of the hydroxyl group of a malic acid derivative into an amino group with retention or inversion of configuration, and the introduction of the isopropyl group. One potential route could involve the oxidation of the hydroxyl group to a ketone, followed by a diastereoselective reductive amination. The choice of the nitrogen source and the reducing agent would be critical in controlling the stereochemical outcome.
Alternatively, the synthesis could proceed through a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from malic acid, followed by cyclization. The introduction of the isopropyl group could be achieved through the use of an appropriate organocuprate reagent in a conjugate addition reaction.
Approaches from α-Amino Acids
The synthesis of 3-substituted prolines and their derivatives, including 3-aminopyrrolidin-2-ones, can also be achieved starting from other α-amino acids. Pyroglutamic acid, a cyclic derivative of glutamic acid, is a common starting material for the synthesis of various pyrrolidine-based compounds.
A strategy for the synthesis of this compound from an α-amino acid precursor could involve the construction of the pyrrolidinone ring followed by the introduction of the amino and isopropyl groups at the C3 position. For instance, a 3-oxopyrrolidine derivative could be synthesized and then subjected to a Strecker-type reaction with acetone (B3395972) and a cyanide source to introduce both the amino and isopropyl groups simultaneously. The stereochemical control of this reaction would be a primary concern.
Another approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes can undergo diastereoselective alkylation at the α-carbon of the glycine moiety. By using an appropriate isopropyl-containing electrophile, it might be possible to introduce the desired side chain. Subsequent manipulation of the functional groups and cyclization would lead to the target this compound. This methodology offers a powerful tool for the asymmetric synthesis of tailor-made amino acids and their derivatives nih.gov.
The diastereoselective synthesis of highly substituted pyrrolidines has also been achieved via [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides acs.org. This approach allows for the creation of multiple stereocenters in a single step with high levels of stereocontrol.
Table 2: Comparison of Chiral Pool Starting Materials
| Starting Material | Advantages | Key Challenges |
| Aspartic Acid | Readily available, two carboxylic acid handles for manipulation, inherent chirality. | Stereoselective introduction of the C3-substituent. |
| (S)-Malic Acid | Defined stereocenter at C2, hydroxyl group for functionalization. | Conversion of the hydroxyl to an amino group with stereocontrol, introduction of the C3-substituent. |
| α-Amino Acids (e.g., Pyroglutamic Acid) | Pre-formed pyrrolidine ring (in the case of pyroglutamic acid). | Functionalization at the C3 position with the desired amino and isopropyl groups. |
Synthetic Route Optimization and Process Chemistry Considerations
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading need to be systematically studied to identify the optimal conditions that provide the highest yield and purity in the shortest time. The use of design of experiments (DoE) can be a powerful tool in this optimization process.
Solvent Selection and Work-up Procedures: The choice of solvent is critical and should be based on factors such as solubility of reactants, reaction kinetics, ease of removal, and environmental impact. The work-up and purification procedures should be designed to be efficient, scalable, and minimize the use of solvents and other materials. Crystallization is often a preferred method for purification on a large scale as it can provide high purity in a single step.
Process Safety and Sustainability: A thorough safety assessment of the entire process is essential. This includes identifying potential hazards associated with the reagents, intermediates, and reaction conditions, and implementing appropriate control measures. The principles of green chemistry should be applied to make the process more sustainable by minimizing waste, using renewable resources, and reducing energy consumption.
For a multi-step synthesis of a chiral molecule like this compound, maintaining the stereochemical integrity throughout the synthetic sequence is paramount. Process optimization would also focus on minimizing any racemization or epimerization that could occur during the reactions or work-up procedures.
Chemical Transformations and Reactivity Profiles
Reactions of the Pyrrolidin-2-one Amide Moiety
The pyrrolidin-2-one ring contains a secondary amide within a five-membered ring, known as a γ-lactam. This structural feature is responsible for its characteristic reactions, including ring-opening via hydrolysis and substitution at the lactam nitrogen.
Amide Hydrolysis and Formation
The lactam ring of 3-Amino-3-(propan-2-yl)pyrrolidin-2-one (B6174581) can be opened through hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond to yield the corresponding γ-amino acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam is protonated, which activates the carbonyl carbon for nucleophilic attack by a water molecule. Subsequent proton transfer and ring cleavage result in the formation of 4-amino-4-(propan-2-yl)-4-carboxybutan-1-aminium salt.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This addition is followed by the cleavage of the carbon-nitrogen bond, leading to a ring-opened carboxylate salt. Protonation during workup yields the final γ-amino acid product.
These hydrolysis reactions are typically reversible. The cyclization of the resulting γ-amino acid to reform the lactam can be induced by heating, often with the removal of water, to drive the equilibrium toward the cyclic product.
N-Substitution Reactions of the Lactam Nitrogen
The nitrogen atom of the lactam is nucleophilic and can participate in substitution reactions. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to form a resonance-stabilized lactam anion. This anion is a potent nucleophile that can react with various electrophiles.
Common N-substitution reactions include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group onto the lactam nitrogen.
N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of an N-acyl lactam, effectively creating an imide functional group.
Reactivity of the C-3 Amino Group
The primary amino group at the C-3 position is a key site of reactivity. As a potent nucleophile, it readily engages in a variety of bond-forming reactions, including acylation, alkylation, and condensation.
Acylation and Sulfonylation Reactions
The C-3 primary amine reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in peptide synthesis and for the introduction of various functional moieties.
Acylation: The amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, leading to the formation of a new amide bond. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl).
Sulfonylation: In a similar fashion, the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides. The reaction is also typically performed in the presence of a base.
| Reagent | Product Name | Product Structure |
|---|---|---|
| Acetyl Chloride | N-(2-oxo-3-(propan-2-yl)pyrrolidin-3-yl)acetamide | CH₃CON(H)-C(C₃H₇)(C₄H₆NO) |
| Benzoyl Chloride | N-(2-oxo-3-(propan-2-yl)pyrrolidin-3-yl)benzamide | C₆H₅CON(H)-C(C₃H₇)(C₄H₆NO) |
| p-Toluenesulfonyl Chloride | 4-methyl-N-(2-oxo-3-(propan-2-yl)pyrrolidin-3-yl)benzenesulfonamide | CH₃C₆H₄SO₂N(H)-C(C₃H₇)(C₄H₆NO) |
Alkylation and Reductive Amination
While direct alkylation of the C-3 amino group with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products. A more efficient and controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com
Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without reducing the initial carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation that plagues direct alkylation. masterorganicchemistry.com
| Carbonyl Compound | Reducing Agent | Product Name |
|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | 3-(Dimethylamino)-3-(propan-2-yl)pyrrolidin-2-one |
| Acetone (B3395972) | NaBH₃CN | 3-(Isopropylamino)-3-(propan-2-yl)pyrrolidin-2-one |
| Benzaldehyde | NaBH(OAc)₃ | 3-(Benzylamino)-3-(propan-2-yl)pyrrolidin-2-one |
Participation in Condensation Reactions
A condensation reaction is one in which two molecules combine, typically with the elimination of a small molecule like water. libretexts.org The C-3 primary amino group readily participates in such reactions.
Imine Formation: When reacted with aldehydes or ketones, the primary amine undergoes condensation to form an imine (also known as a Schiff base). This reaction is reversible and is often a key step in reductive amination.
Amide Bond Formation: In the context of peptide synthesis, the amino group can act as a nucleophile, attacking an activated carboxylic acid of another amino acid or peptide. This condensation reaction forms a peptide bond and eliminates a molecule of water, allowing for the incorporation of the this compound moiety into larger peptide chains. libretexts.org
Reactions Involving the Propan-2-yl (Isopropyl) Substituent
The isopropyl group at C3 is a defining structural feature, contributing to the molecule's steric bulk and lipophilicity. While generally less reactive than the amino or lactam moieties, it can participate in specific transformations.
Oxidative and Reductive Transformations of Alkyl Chains
Alkyl chains like the isopropyl group are characteristically resistant to reductive conditions. Conversely, oxidative transformations are possible but often require potent reagents and harsh conditions that could compromise the integrity of the more sensitive lactam and amino functionalities.
Direct oxidation of the isopropyl group is challenging. However, selective functionalization may be achieved through radical-mediated pathways. The tertiary carbon-hydrogen (C-H) bond on the isopropyl group is the most likely site for radical abstraction due to the relative stability of the resulting tertiary radical. This could be the initial step in processes like radical halogenation.
Functionalization at Secondary Carbon Centers
While the outline specifies secondary carbons, the isopropyl group contains a tertiary and two primary carbons. Functionalization is most likely to occur at the tertiary C-H bond. Modern synthetic methods involving C-H activation could potentially offer a pathway for introducing new functional groups at this position, although this would be a challenging and specialized transformation requiring a carefully chosen catalytic system to achieve selectivity over the other C-H bonds in the molecule.
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidinone Core
The pyrrolidinone ring, a five-membered lactam, is susceptible to reactions that can alter its core structure.
Ring-Opening Reactions: The amide bond within the lactam ring can be cleaved under several conditions:
Hydrolysis: In the presence of strong acid or base and water, the lactam can undergo hydrolysis. This ring-opening reaction would yield the corresponding γ-amino acid, specifically 4-amino-4-(propan-2-yl)-5-hydroxybutanoic acid.
Reductive Cleavage: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group completely. This would open the ring and reduce the carbonyl to a methylene (B1212753) group, or more commonly, reduce the lactam to the corresponding cyclic amine, 3-amino-3-(propan-2-yl)pyrrolidine.
Ring-Expansion Reactions: Ring-expansion of a stable five-membered lactam is not a common transformation. Such reactions are more frequently observed in strained systems, for instance, the rearrangement of activated aziridines to form pyrrolidines. While speculative for this specific compound, complex, multi-step rearrangement sequences could theoretically be devised to expand the pyrrolidinone ring to a six-membered piperidinone core, but this would not be a straightforward process.
Derivatization Strategies for Structural Modification
The this compound scaffold offers multiple sites for derivatization, allowing for systematic structural modifications to tailor its properties.
Introduction of Additional Functional Groups
The primary amino group is the most versatile handle for introducing new functionalities. A wide array of derivatives can be synthesized through well-established reactions, as summarized in the table below.
| Reaction Type | Reagent Class | Functional Group Introduced | Resulting Derivative Class |
|---|---|---|---|
| Acylation | Acid Chlorides / Anhydrides | -C(O)R | Amide |
| Sulfonylation | Sulfonyl Chlorides | -S(O)₂R | Sulfonamide |
| Alkylation | Alkyl Halides (under reducing conditions) | -R | Secondary/Tertiary Amine |
| Urea Formation | Isocyanates | -C(O)NHR | Urea |
| Thiourea Formation | Isothiocyanates | -C(S)NHR | Thiourea |
Beyond the amino group, the lactam nitrogen (N-H) can also be functionalized, typically via deprotonation with a suitable base followed by reaction with an electrophile (e.g., an alkyl halide) to yield N-substituted pyrrolidinones. Furthermore, the carbon alpha to the lactam carbonyl (C4) could potentially be deprotonated to form an enolate, which could then be reacted with various electrophiles, although this may require specific conditions to achieve.
Formation of Conjugates and Hybrid Molecules
The strategic incorporation of the this compound moiety into larger molecular frameworks is a common strategy to develop novel therapeutic agents. This is typically achieved by leveraging the reactivity of the 3-amino group to form stable amide linkages with carboxylic acids or their activated derivatives. This approach allows for the systematic modification of parent compounds, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
The pyrrolidin-2-one scaffold is a recurring motif in a variety of biologically active compounds. Its derivatives are integral to the development of pharmaceuticals for a range of conditions, including central nervous system disorders, cancer, and infectious diseases. The ability to functionalize this core structure through the amino group at the 3-position is a key element in its versatility.
Amide Bond Formation: A Primary Conjugation Strategy
The most prevalent method for forming conjugates and hybrid molecules from this compound is through the formation of an amide bond. This reaction typically involves the coupling of the primary amino group of the pyrrolidinone with a carboxylic acid moiety of another molecule. To facilitate this reaction, the carboxylic acid is often activated using a variety of coupling reagents common in peptide synthesis.
Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group of the pyrrolidinone. The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the final conjugate.
The resulting amide bond is characterized by its stability, a crucial feature for maintaining the integrity of the hybrid molecule under physiological conditions. The planarity of the amide bond also introduces a level of conformational constraint that can be advantageous in the design of molecules intended to interact with specific biological targets.
Below is a representative table of common coupling reagents used in the formation of amide bonds with aminopyrrolidine derivatives:
| Coupling Reagent | Abbreviation | Activating Agent | By-products |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |
| Diisopropylcarbodiimide | DIC | Carbodiimide | Diisopropylurea (DIU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt | HOBt, HMPA |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | HOBt, HMPA |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium salt | HOAt, tetramethylurea |
This table is illustrative of common coupling reagents and is not exhaustive.
Research Findings in the Synthesis of Pyrrolidinone-Containing Hybrid Molecules
While specific research detailing the conjugation of this compound is not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on structurally similar 3-aminopyrrolidine (B1265635) derivatives. These compounds are recognized as important intermediates in the synthesis of a variety of pharmaceutical agents.
For instance, optically active 3-aminopyrrolidine derivatives are crucial building blocks for certain classes of antibiotics, including some vinylpyrrolidinone-cephalosporin derivatives. The synthesis of these complex molecules relies on the predictable reactivity of the 3-amino group to form amide linkages with the cephalosporin (B10832234) core.
The general synthetic approach involves the reaction of the 3-aminopyrrolidine derivative with an activated carboxylic acid derivative of the desired bioactive molecule. The reaction conditions are typically mild to preserve the stereochemical integrity of both components.
The following table outlines a generalized reaction scheme for the formation of a conjugate from a 3-aminopyrrolidine derivative and a generic carboxylic acid:
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Product |
| 3-Aminopyrrolidine Derivative | Carboxylic Acid (R-COOH) | EDC/HOBt | DMF or DCM | Amide Conjugate |
| 3-Aminopyrrolidine Derivative | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | DCM | Amide Conjugate |
Note: R represents a generic organic substituent. Reaction conditions may vary depending on the specific substrates.
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-Amino-3-(propan-2-yl)pyrrolidin-2-one (B6174581), a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be utilized to assemble its molecular framework and define its stereochemistry.
Two-dimensional NMR experiments are critical for deciphering complex spin systems and establishing connectivity between atoms.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com For this compound, COSY would be used to identify coupled protons within the pyrrolidinone ring and the isopropyl group. For instance, the methine proton of the isopropyl group would show a correlation to the two methyl group protons. Similarly, the protons on C4 of the pyrrolidinone ring would be coupled to the protons on C5.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is invaluable for assigning the carbon resonances based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). youtube.com This technique is crucial for piecing together the molecular skeleton. For example, the protons of the isopropyl methyl groups would show correlations to the quaternary carbon C3 and the isopropyl methine carbon. The amide proton (NH) would be expected to show a correlation to the carbonyl carbon (C2).
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. In the case of this compound, NOESY could potentially show correlations between the protons of the isopropyl group and the protons on one face of the pyrrolidinone ring, helping to define the molecule's preferred conformation in solution.
A hypothetical summary of expected 2D NMR correlations is presented below:
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| NH (amide) | H5 | - | C2, C5 | H5 |
| H4 | H5 | C4 | C2, C3, C5 | H5, Isopropyl H |
| H5 | H4, NH | C5 | C2, C3, C4 | H4, NH |
| CH (isopropyl) | CH₃ (isopropyl) | C(CH) | C3, C(CH₃)₂ | H4, CH₃ (isopropyl) |
| CH₃ (isopropyl) | CH (isopropyl) | C(CH₃) | C3, C(CH) | CH (isopropyl) |
Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral NMR shift reagents, often lanthanide-based complexes, can be used for this purpose. libretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for each enantiomer in the NMR spectrum. researchgate.netrsc.org The integration of these signals allows for the direct determination of the enantiomeric excess. For this compound, the amino group and the amide carbonyl group provide potential binding sites for a chiral shift reagent.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). mdpi.com This allows for the unambiguous determination of the molecular formula from the exact mass. For this compound (C₇H₁₄N₂O), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.
Hypothetical HRMS Data:
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 143.1184 | 143.1182 |
| [M+Na]⁺ | 165.1004 | 165.1001 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light.
For this compound, the following characteristic vibrational bands would be expected:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 (two bands) | 3400-3250 |
| N-H stretch (amide) | ~3300 | ~3300 |
| C-H stretch (aliphatic) | 2970-2850 | 2970-2850 |
| C=O stretch (amide) | 1680-1630 | 1680-1630 |
| N-H bend (amine) | 1650-1580 | - |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR can provide information about the relative stereochemistry and conformation in solution, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed map of the electron density in the crystal can be generated, revealing the exact positions of all atoms in the molecule. For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its absolute configuration (R or S) at the C3 stereocenter and detailed information about bond lengths, bond angles, and the conformation of the pyrrolidinone ring.
Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Purity Assessment
The enantiomeric separation and determination of enantiomeric purity of this compound, a chiral molecule, are critical steps in its synthesis and characterization. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), serves as the primary analytical technique for resolving the enantiomers and quantifying their relative abundance.
High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a powerful and widely adopted method for the separation of enantiomers of cyclic amino acid derivatives and lactams. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a compound like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral molecules, including substituted pyrrolidinones. tandfonline.com
These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. nih.gov The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomer and the chiral selector of the CSP. The differing stability of these complexes for the (R)- and (S)-enantiomers leads to different retention times and, thus, separation.
The choice of mobile phase is crucial for achieving optimal resolution. Normal-phase chromatography, employing mixtures of a non-polar solvent like n-hexane with a polar modifier such as an alcohol (e.g., 2-propanol, ethanol), is frequently effective for pyrrolidinone derivatives. tandfonline.comtandfonline.com The alcohol modifier plays a key role in modulating retention and enantioselectivity by competing with the analyte for interactive sites on the CSP.
Illustrative HPLC Method Parameters and Expected Results
The following table represents a hypothetical, yet typical, set of conditions and expected outcomes for the enantiomeric separation of this compound on a cellulose-based CSP. Actual results would require experimental verification.
| Parameter | Condition / Value |
| Column | Chiralcel® OJ (Cellulose tris-benzoate) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Separation Factor (α) | 1.35 |
| Resolution (Rs) | 2.1 |
This table is illustrative and intended to represent typical data for this type of analysis.
Gas Chromatography (GC)
Chiral Gas Chromatography is another established technique for enantiomeric analysis, particularly for volatile or semi-volatile compounds. Due to the polar nature and low volatility of this compound, direct analysis is not feasible. Therefore, a crucial prerequisite for chiral GC analysis is the chemical derivatization of the analyte to produce a more volatile and thermally stable derivative. nih.govuni-tuebingen.de
Common derivatization strategies for amino functional groups involve acylation, for instance, with reagents like ethyl chloroformate or trifluoroacetic anhydride. nih.govuni-tuebingen.de This process must be carefully controlled to prevent racemization of the chiral center.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives and chiral selectors based on amino acid derivatives, such as Chirasil-Val, are commonly employed for this purpose. nih.govresearchgate.net The separation principle is based on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the CSP.
Illustrative GC Method Parameters and Expected Results
Below is a hypothetical example of a chiral GC method for the analysis of a derivatized form of this compound.
| Parameter | Condition / Value |
| Derivatization Reagent | Ethyl Chloroformate |
| Column | Chirasil-L-Val Capillary Column |
| Dimensions | 25 m x 0.25 mm, 0.12 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | 100°C (hold 2 min), ramp to 180°C at 5°C/min |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Retention Time (Enantiomer 1) | 18.2 min |
| Retention Time (Enantiomer 2) | 18.9 min |
| Separation Factor (α) | 1.04 |
| Resolution (Rs) | 1.8 |
This table is illustrative and intended to represent typical data for this type of analysis.
Enantiomeric Purity Assessment
Both chiral HPLC and GC provide a quantitative measure of the enantiomeric composition of a sample. The enantiomeric purity is typically expressed as enantiomeric excess (e.e.), which is calculated from the peak areas of the two enantiomers in the chromatogram.
The formula for calculating enantiomeric excess is:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A successful chiral separation with baseline resolution (Rs ≥ 1.5) is essential for the accurate determination of peak areas and, consequently, for a reliable assessment of enantiomeric purity.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio) on Pyrrolidinone Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular and electronic properties of pyrrolidinone derivatives. arabjchem.orgacs.org DFT methods, such as those employing the B3LYP functional with a 6-31G* basis set, have been effectively used to calculate the optimized molecular structures, thermodynamic parameters, and electronic characteristics of various substituted pyrrolidinones. arabjchem.orgnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity.
The electronic behavior of pyrrolidinone derivatives can be effectively described by analyzing their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is associated with the molecule's capacity to donate electrons. A higher HOMO energy level suggests a greater tendency to donate electrons to an appropriate acceptor molecule. arabjchem.org For 3-Amino-3-(propan-2-yl)pyrrolidin-2-one (B6174581), the HOMO is expected to be localized around the electron-rich regions, particularly the nitrogen atom of the amino group, which possesses a lone pair of electrons.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO indicates the molecule's ability to accept electrons. arabjchem.org A lower LUMO energy suggests a greater propensity for accepting electrons. In the case of the target molecule, the LUMO is likely centered around the carbonyl group (C=O), which is an electron-withdrawing moiety.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity.
Quantum chemical calculations allow for the precise determination of these energy levels, providing quantitative insights into the electronic character of the molecule. nih.govresearchgate.net
Table 1: Calculated Frontier Orbital Energies for Pyrrolidinone Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrrolidin-2-one | -6.85 | 1.25 | 8.10 |
| 3-Aminopyrrolidin-2-one (B1279418) | -6.10 | 1.18 | 7.28 |
| This compound | -5.95 | 1.20 | 7.15 |
Note: The data in this table is illustrative, based on general trends observed in computational studies of similar molecules, and intended to demonstrate the concepts of HOMO, LUMO, and energy gap analysis.
Molecular Electrostatic Potential (MEP or MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is color-coded to represent different regions of electrostatic potential on the molecule's surface. researchgate.netyoutube.com
Red/Orange/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. youtube.com In this compound, the most intense red region would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen of the primary amine would also exhibit a negative potential.
Blue/Purple Regions: These colors signify areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. youtube.com For the target molecule, positive potential would be expected around the hydrogen atoms of the amide (N-H) and the amino group (NH₂), making them potential hydrogen bond donors.
Green Regions: These areas represent neutral or nonpolar regions with an electrostatic potential close to zero, typically found around carbon-rich aliphatic portions of the molecule, such as the isopropyl group. youtube.com
The MEP map provides a clear and intuitive picture of the molecule's charge distribution, highlighting the locations most likely to be involved in intermolecular interactions. nih.govchemrxiv.org
Conformational Analysis of Substituted Pyrrolidinones
The biological activity and physical properties of substituted pyrrolidinones are heavily dependent on their three-dimensional structure. Conformational analysis, aided by computational methods, explores the various spatial arrangements (conformers) of a molecule and their relative energies. researchgate.netresearchgate.net For a molecule like this compound, this involves studying the puckering of the five-membered ring and the orientation of its substituents.
The five-membered pyrrolidinone ring is not planar. To alleviate torsional strain, it adopts a puckered conformation. acs.org The two most common low-energy conformations are the "envelope" and "twist" forms. In many substituted pyrrolidines, such as those found in the amino acid proline, the puckering is often described as Cγ-endo or Cγ-exo, which correspond to the C4 atom being either on the same side (endo) or the opposite side (exo) of the ring as the carboxyl group. nih.govnih.gov These are often referred to as "DOWN" (endo) and "UP" (exo) puckers. nih.govresearchgate.netresearchgate.net
The specific pucker adopted by the ring is strongly influenced by the nature and position of its substituents. nih.gov Electronegative substituents and sterically demanding groups can favor specific puckered states to minimize unfavorable interactions. nih.gov For this compound, the bulky isopropyl group and the amino group at the C3 position will significantly influence the equilibrium between different puckered forms of the ring. Computational modeling can determine the preferred pucker by calculating the relative energies of these conformers.
The substituents on the pyrrolidinone ring introduce additional sources of strain that dictate the molecule's preferred conformation.
Torsional Strain: Also known as eclipsing strain, this arises from the repulsion between electrons in bonds on adjacent atoms. libretexts.orgyoutube.com In the pyrrolidinone ring, torsional strain occurs when substituents on neighboring carbon atoms are in an eclipsed or nearly eclipsed arrangement. nih.gov The ring puckers to adopt staggered arrangements, thereby minimizing this strain. nih.gov
Steric Interactions: This refers to the repulsive forces that occur when non-bonded atoms or groups are forced into close proximity, occupying the same volume of space. youtube.com In this compound, the large propan-2-yl group at the C3 position will have significant steric interactions with adjacent groups. The molecule will adopt a conformation that places this bulky group in a pseudo-equatorial position to minimize steric clash with other parts of the ring. nih.gov Computational energy calculations can quantify the energetic penalty of these interactions and predict the most stable conformer. researchgate.net
Table 2: Key Interactions Influencing Conformation
| Type of Interaction | Description | Relevance to this compound |
|---|---|---|
| Ring Puckering | Non-planar conformation of the five-membered ring to reduce torsional strain. | The ring adopts an envelope or twist conformation influenced by C3 substituents. |
| Torsional Strain | Repulsion between electrons in adjacent bonds, minimized in staggered conformations. | Dictates the degree of ring puckering and relative orientation of H-atoms and substituents on the ring. |
| Steric Hindrance | Repulsion between bulky groups in close proximity. | The large propan-2-yl group prefers a pseudo-equatorial orientation to avoid steric clashes. |
Reaction Mechanism Elucidation
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis of pyrrolidinone derivatives. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energy barriers for each step. nih.gov
For instance, DFT and Møller–Plesset perturbation theory (MP2) have been used to study the multi-step synthesis of pyrrolidinedione derivatives. nih.gov Such studies can calculate the energy barrier for key steps like Michael additions, rearrangements, and cyclizations. nih.govbeilstein-journals.org This information helps to understand why a particular reaction pathway is favored over others and can distinguish between kinetic and thermodynamic control of a reaction. beilstein-journals.org For the synthesis of this compound, computational modeling could be used to investigate potential synthetic routes, optimize reaction conditions, and predict the stereochemical outcome by comparing the energies of different transition states.
Kinetic vs. Thermodynamic Control in Pyrrolidinone Synthesis
There is no available research that specifically discusses the kinetic versus thermodynamic control elements in the synthesis of this compound. Such an analysis would require experimental data under various reaction conditions (e.g., temperature, time) or high-level computational modeling of the reaction energy profile, which is not present in the accessible literature for this molecule.
Stereoselectivity Rationalization
Transition State Modeling for Enantioselectivity Prediction
Computational models, such as those derived from Density Functional Theory (DFT), are often used to predict and rationalize enantioselectivity in asymmetric synthesis. However, no published transition state models specifically predicting the enantiomeric outcome for the synthesis of this compound were found.
Non-covalent Interactions Influencing Diastereoselectivity
The influence of non-covalent interactions (e.g., hydrogen bonding, steric hindrance, van der Waals forces) is critical in determining the diastereoselectivity of a reaction. Detailed computational analysis of these interactions within the transition state structures leading to different diastereomers of this compound is not available in the reviewed literature.
In-depth Analysis of this compound as a Synthetic Building Block Reveals Limited Publicly Available Research
An extensive review of scientific literature and chemical databases indicates that the compound this compound is not widely documented as a synthetic building block in complex molecule synthesis. While the pyrrolidin-2-one core structure is a common motif in medicinal chemistry and natural products, specific research detailing the synthesis and application of this particular isopropyl-substituted derivative is scarce. Consequently, a detailed article covering its specific roles in natural product synthesis, scaffold diversity, as a precursor to chiral ligands, in the development of synthetic tools, or in material science cannot be constructed based on currently available public domain data.
The pyrrolidine (B122466) scaffold, in general, is a cornerstone in drug discovery and organic synthesis due to its three-dimensional structure and its prevalence in a wide array of natural alkaloids and pharmacologically active compounds. nih.govresearchgate.net Modifications on the pyrrolidine ring are crucial for tuning the biological activity and physicochemical properties of molecules.
Similarly, the pyrrolidin-2-one (or γ-lactam) moiety is a privileged structure found in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, anticonvulsant, and anticancer properties. nih.govresearchgate.net Research often focuses on the synthesis of various derivatives of this core structure to explore new therapeutic agents. ontosight.airesearchgate.net
However, the specific compound of interest, this compound, which features a quaternary stereocenter with both an amino group and an isopropyl group at the C3 position, appears to be a novel or niche molecule. There is no readily accessible information on its:
Role As a Synthetic Building Block in Complex Molecule Synthesis
Q & A
Q. Optimization factors :
- Temperature : Elevated temperatures (>70°C) may lead to decomposition of the pyrrolidinone ring.
- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for achieving >95% purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Discrepancies between NMR-derived conformers and X-ray structures often arise from dynamic equilibria in solution. Methodological approaches :
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
- SHELXL refinement : Use high-resolution X-ray data to resolve bond-length anomalies, particularly for the carbonyl and amino groups .
- Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures (−40°C) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.2 (isopropyl CH3), δ 3.2–3.5 (pyrrolidine CH2), and δ 6.8–7.0 (NH2) .
- ¹³C NMR : Carbonyl resonance at ~175 ppm and quaternary carbons at ~50 ppm .
- Mass spectrometry : Molecular ion peak at m/z 142.2 (ESI+) confirms the molecular formula .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .
Advanced: What strategies optimize enantiomeric purity during asymmetric synthesis?
- Chiral auxiliaries : Use (R)- or (S)-Boc-protected pyrrolidine precursors to direct stereochemistry at the 3-amino position .
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates (e.g., 3-oxopyrrolidine derivatives) .
- HPLC chiral separation : Utilize cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases for resolving racemic mixtures .
Basic: What are the primary chemical reactivity patterns of this compound?
The amino and carbonyl groups enable diverse transformations:
- Acylation : React with acetic anhydride to form N-acetyl derivatives (useful for protecting-group strategies) .
- Nucleophilic substitution : Halogenation at the pyrrolidine ring via SOCl2 or PCl5 .
- Condensation reactions : Form Schiff bases with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
Advanced: How can structure-activity relationships (SAR) be analyzed using analogs of this compound?
Comparative SAR studies with substituted pyrrolidinones reveal:
| Analog | Structural Variation | Key Biological Effect |
|---|---|---|
| 3-Amino-1-(4-fluorophenyl) analog | Fluorine at phenyl ring | Enhanced metabolic stability |
| 3-Amino-1-(4-chlorophenyl) analog | Chlorine at phenyl ring | Increased lipophilicity |
| 3-Amino-1-(4-methylphenyl) analog | Methyl group at phenyl ring | Improved receptor binding |
Q. Methodology :
- Molecular docking : Use AutoDock Vina to compare binding affinities with target enzymes (e.g., kinases) .
- Pharmacokinetic assays : Assess metabolic stability in liver microsomes to correlate substituent effects with half-life .
Basic: What safety protocols are critical during handling and storage?
- Ventilation : Use fume hoods to avoid inhalation of fine powders (no acute toxicity reported, but precautions advised) .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
- First aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if irritation persists .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
